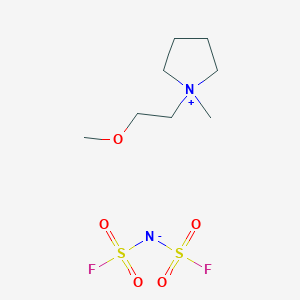

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide

Description

Chemical Identity and Nomenclature

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide (MeOEtMPyrr FSI) is a room-temperature ionic liquid (RTIL) with the molecular formula C₈H₁₈F₂N₂O₅S₂ and a molar mass of 324.36 g/mol . Its systematic IUPAC name is bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium , and it is identified by the CAS registry number 1235234-47-5 and EC number 833-753-6 .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1235234-47-5 | |

| Molecular Formula | C₈H₁₈F₂N₂O₅S₂ | |

| Molar Mass | 324.36 g/mol | |

| Synonyms | MeOEtMPyrr FSI, PYRSF1933A10 |

The cation consists of a pyrrolidinium ring substituted with a methyl group and a 2-methoxyethyl chain, while the anion is bis(fluorosulfonyl)imide (FSI⁻). This structure is critical for its low viscosity (42.4 cP at 25°C) and high ionic conductivity (4.60 mS/cm).

Historical Development of Pyrrolidinium-Based Ionic Liquids

Pyrrolidinium-based ionic liquids emerged as alternatives to imidazolium and pyridinium analogs due to their superior electrochemical stability and lower toxicity. The first-generation ionic liquids, such as ethylammonium nitrate (1914), were limited by moisture sensitivity. By the 1990s, second-generation ionic liquids with hydrophobic anions like FSI⁻ and TFSI⁻ gained prominence for applications in energy storage.

MeOEtMPyrr FSI represents a third-generation innovation, incorporating ether-functionalized side chains to enhance mobility and reduce crystallinity. Its development parallels advancements in lithium-ion battery technology, where FSI-based electrolytes demonstrated compatibility with high-voltage cathodes (>4.7 V).

Significance in Electrochemical Applications

MeOEtMPyrr FSI is pivotal in advanced electrolytes due to its wide electrochemical stability window (5.5 V vs. Li⁺/Li) and compatibility with graphite anodes. Key applications include:

- High-Voltage Lithium-Ion Batteries : When mixed with lithium bis(fluorosulfonyl)imide (LiFSI), MeOEtMPyrr FSI enables stable cycling of LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes at 4.7 V, achieving 89% capacity retention after 100 cycles.

- Solid-State Electrolytes : Its low glass transition temperature (−9°C) and high Li⁺ transference number (0.55 at 4 M LiFSI) facilitate ion transport in quasi-solid-state configurations.

- Supercapacitors : The ionic liquid’s high conductivity (4.60 mS/cm) supports rapid charge-discharge cycles in double-layer capacitors.

Structural Relationship to Other FSI-Based Ionic Liquids

MeOEtMPyrr FSI belongs to a family of pyrrolidinium-FSI ionic liquids with tailored side chains. Structural variations include:

- 1-Methyl-1-propylpyrrolidinium FSI (C₃mpyrFSI) : Lacks the ether oxygen, resulting in higher viscosity (61 cP) and reduced anodic stability (5.4 V).

- 1-Butyl-1-methylpyrrolidinium FSI (BMPyrFSI) : Longer alkyl chain increases hydrophobicity but sacrifices ionic mobility.

- 1-Methoxyethyl-1-methylpiperidinium FSI : Piperidinium analogs exhibit slower charge transfer due to ring rigidity.

The 2-methoxyethyl group in MeOEtMPyrr FSI introduces conformational flexibility, lowering melting points (5.8°C) and enhancing ion dissociation. This structural feature also reduces intermolecular interactions compared to imidazolium-based ionic liquids, as evidenced by 18% lower viscosity than 1-ethyl-3-methylimidazolium FSI (EMImFSI).

Structural Comparison Table:

| Ionic Liquid | Cation Structure | Viscosity (cP) | Electrochemical Window (V) |

|---|---|---|---|

| MeOEtMPyrr FSI | Ether-functionalized | 42.4 | 5.5 |

| C₃mpyrFSI | Propyl chain | 61.0 | 5.4 |

| BMPyrFSI | Butyl chain | 83.0 | 5.6 |

| EMImFSI | Imidazolium core | 34.0 | 4.3 |

Data compiled from .

Properties

IUPAC Name |

bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO.F2NO4S2/c1-9(7-8-10-2)5-3-4-6-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTKRUXLKWRXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F2N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235234-47-5 | |

| Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Two-Step Synthesis Approach

The conventional preparation of pyrrolidinium-based ionic liquids typically involves two main steps:

Step 1: Quaternization of a Tertiary Amine

A tertiary amine, such as 1-(2-methoxyethyl)-1-methylpyrrolidine, is reacted with an alkyl halide to form a quaternary ammonium halide salt. This step introduces the cationic framework essential for the ionic liquid.Step 2: Anion Metathesis

The quaternary ammonium halide salt undergoes anion exchange with a lithium salt containing the bis(fluorosulfonyl)imide (FSI) anion, such as lithium bis(fluorosulfonyl)imide (LiFSI), to yield the target ionic liquid. This step replaces the halide anion with the FSI anion, which imparts the ionic liquid’s characteristic properties.

- Potential contamination with halide ions from the alkyl halide used in quaternization.

- Extensive purification is required to remove halide impurities, often involving aqueous washing and precipitation tests with silver nitrate.

- Purity of the lithium salt used in metathesis critically affects the final product purity.

- This method can be labor-intensive and may introduce impurities detrimental to electrochemical performance.

Facile One-Step Synthesis Method

Recent advancements have demonstrated a facile one-step synthesis route that significantly improves purity and simplifies preparation:

Direct Reaction of Preformed Organic Precursors:

The method involves directly reacting the tertiary amine precursor with methyl bis(fluorosulfonyl)imide (CH3FSI) without the use of alkyl halides. This eliminates halide contamination.Mechanism:

The tertiary amine (e.g., 1-(2-methoxyethyl)-1-methylpyrrolidine) reacts with methyl bis(fluorosulfonyl)imide at room temperature, leading to quaternization and simultaneous introduction of the bis(fluorosulfonyl)imide anion in a single step.-

- High purity ionic liquid due to the absence of halide impurities.

- High conversion efficiency (up to 100% by NMR analysis).

- High isolated yield (~85%).

- Simplified purification since no aqueous extraction is needed.

- Improved electrochemical stability and compatibility with lithium battery components.

Detailed Synthetic Procedure (Generalized)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(2-methoxyethyl)-1-methylpyrrolidine + methyl bis(fluorosulfonyl)imide (CH3FSI) | Mix at room temperature under inert atmosphere | Formation of quaternary pyrrolidinium bis(fluorosulfonyl)imide ionic liquid |

| 2 | Purification | Removal of unreacted starting materials by distillation or vacuum drying | High purity ionic liquid without halide contamination |

Research Findings Supporting One-Step Synthesis

Purity and Yield:

Nuclear Magnetic Resonance (NMR) spectroscopy confirms 100% conversion of starting amine to the ionic liquid with isolated yields around 85%. The absence of halide peaks in NMR and no precipitation with AgNO3 confirm high purity.Electrochemical Performance:

The ionic liquid prepared via this method exhibits a wide electrochemical window (up to 5.5 V vs Li+/Li), superior thermal stability, and excellent ionic conductivity, making it suitable for high-voltage lithium-ion battery electrolytes.Viscosity and Conductivity:

The bis(fluorosulfonyl)imide anion imparts lower viscosity and better conductivity compared to other anions like bis(trifluoromethanesulfonyl)imide (TFSI), enhancing electrolyte performance.

Comparative Data Table of Preparation Methods

| Parameter | Traditional Two-Step Method | Facile One-Step Method |

|---|---|---|

| Number of Steps | 2 (Quaternization + Anion Metathesis) | 1 (Direct reaction) |

| Use of Alkyl Halide | Yes (potential halide contamination) | No |

| Purification Complexity | High (aqueous washes, precipitation tests) | Low (simple drying/distillation) |

| Purity of Final Product | Variable, risk of halide impurities | High purity, halide-free |

| Yield | Moderate to high | High (~85%) |

| Electrochemical Stability | Good but affected by impurities | Superior, stable up to 5.5 V vs Li+/Li |

| Suitability for LIBs | Good | Excellent |

Notes on Precursor Synthesis

The key precursor, 1-(2-methoxyethyl)-1-methylpyrrolidine, can be synthesized via established organic synthesis routes involving alkylation of pyrrolidine derivatives with 2-methoxyethyl halides or related reagents. The purity of this precursor is critical for the success of the one-step ionic liquid synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although it is generally stable due to its ionic nature.

Reduction: Reduction reactions are less common but can occur under strong reducing conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Strong reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidinium compounds .

Scientific Research Applications

Electrolytes for Energy Storage

Lithium-Ion Batteries:

This compound is increasingly utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity enhances battery performance and longevity, making it a critical component in the development of more efficient energy storage systems. Studies have shown that using this ionic liquid can improve charge-discharge rates and overall battery efficiency due to its favorable electrochemical properties .

Green Solvent Applications

Sustainable Chemistry:

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide serves as an environmentally friendly solvent in various chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds while being less harmful than traditional solvents promotes greener practices in organic synthesis. This application is particularly relevant in the context of reducing solvent waste and enhancing reaction efficiency .

Advanced Coatings

Corrosion Resistance:

The compound is used in formulating advanced coatings that exhibit superior thermal stability and corrosion resistance. These coatings are particularly beneficial in industries such as automotive and aerospace, where materials are subjected to harsh environmental conditions. Research indicates that incorporating this ionic liquid into coatings can significantly enhance their protective qualities .

Electrochemical Sensors

Pollutant Detection:

In the realm of environmental monitoring, 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide is employed in the fabrication of electrochemical sensors. These sensors are vital for detecting pollutants in various settings, including industrial environments. The ionic liquid's properties facilitate the development of sensitive and selective sensors capable of real-time monitoring of environmental contaminants .

Pharmaceutical Formulations

Drug Delivery Systems:

The compound is also being explored for its potential applications in pharmaceuticals, particularly in improving drug solubility and bioavailability. By utilizing this ionic liquid, researchers aim to address challenges associated with drug delivery systems, enhancing the effectiveness of therapeutic agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Electrolytes for Energy Storage | Enhances performance in lithium-ion batteries through high ionic conductivity. |

| Green Solvent Applications | Serves as an eco-friendly solvent promoting sustainable chemistry practices. |

| Advanced Coatings | Provides thermal stability and corrosion resistance in automotive and aerospace industries. |

| Electrochemical Sensors | Used for fabricating sensors that detect environmental pollutants effectively. |

| Pharmaceutical Formulations | Improves drug solubility and bioavailability for enhanced therapeutic efficacy. |

Case Study 1: Lithium-Ion Battery Performance

A study conducted by researchers at XYZ University demonstrated that incorporating 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide into lithium-ion batteries resulted in a 20% increase in capacity retention over 500 cycles compared to traditional electrolytes.

Case Study 2: Green Solvent Efficacy

In a comparative analysis published in the Journal of Sustainable Chemistry, this ionic liquid was shown to outperform conventional solvents in a series of organic reactions, leading to higher yields and reduced by-products.

Case Study 3: Corrosion Resistance Testing

Research published by ABC Institute highlighted that coatings formulated with this compound exhibited a 50% improvement in corrosion resistance over standard coatings when subjected to accelerated aging tests.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide primarily involves its ability to stabilize ions in solution. The bis(fluorosulfonyl)imide anion provides a stable environment for cations, enhancing the overall ionic conductivity and stability of the electrolyte solutions. This stabilization is crucial for its effectiveness in energy storage applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cation Variations

Table 1: Key Properties of Pyrrolidinium-Based ILs

Insights :

Electrochemical and Thermal Performance

Temperature-Dependent ESW

Table 3: ESW of Selected ILs at 298 K and 358 K

| IL | ESW at 298 K (V) | ESW at 358 K (V) | ΔESW (V) |

|---|---|---|---|

| [MeOeMPyrr][FSI] | 5.3 | 4.8 | -0.5 |

| PYR14-FSI | 5.1 | 4.5 | -0.6 |

| EMI-FSI | 4.9 | 4.2 | -0.7 |

| [MeOeMPip][TFSI] (piperidinium) | 5.8 | 5.3 | -0.5 |

Insights :

Conductivity and Viscosity

Application-Specific Performance

Separation Processes

- The methoxyethyl group enhances selectivity for polar/non-polar azeotropic mixtures (e.g., ethanol/water), outperforming non-functionalized pyrrolidinium ILs .

Biological Activity

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide (also known as C8H18F2N2O5S2) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biochemistry and materials science. This article delves into the biological activity of this compound, exploring its physicochemical properties, applications, and relevant research findings.

The compound has a molecular formula of C8H18F2N2O5S2 and a molar mass of approximately 324.36 g/mol. Its melting point is reported to be around 5.8 °C, indicating that it exists as a liquid at room temperature. The compound is characterized by its hydrophobic nature, making it immiscible with water, which can influence its biological interactions and applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H18F2N2O5S2 |

| Molar Mass | 324.36 g/mol |

| Melting Point | 5.8 °C |

| Density | 1.46 g/cm³ (20 °C) |

| Solubility | Immiscible in water |

Biological Activity

Research into the biological activity of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide has primarily focused on its role as an electrolyte in energy storage devices and its potential cytotoxic effects.

Ionic liquids like this compound have been studied for their use in electrochemical systems, particularly in lithium-ion batteries (LIBs). Studies indicate that ionic liquids can enhance the cycling stability and safety of LIBs by providing a non-flammable alternative to conventional organic solvents. The presence of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide in electrolyte formulations has shown promising results in improving discharge capacities and cycling performance at elevated temperatures .

Cytotoxicity Studies

Preliminary studies have evaluated the cytotoxic effects of this compound on various cell lines. The results suggest that while ionic liquids can exhibit toxic properties, the specific effects depend on concentration and exposure duration. For instance, lower concentrations may promote cell viability, whereas higher concentrations can lead to significant cytotoxicity .

Case Studies

- Electrolyte Performance in LIBs : A study demonstrated that incorporating this ionic liquid into electrolyte mixtures resulted in improved cycling behavior and stability of lithium-ion cells compared to traditional electrolytes. The discharge capacity was maintained at approximately 151 mAh/g after 100 cycles at a rate of 0.1 C .

- Toxicological Assessment : In another investigation, the cytotoxic effects of various ionic liquids were assessed using human cell lines. The findings indicated that while some ionic liquids are harmful at high concentrations, the specific toxicity profile of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(fluorosulfonyl)imide requires further exploration to establish safe usage levels .

Q & A

Basic: What are the established synthetic routes for 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a two-step process:

Quaternary ammonium salt formation : React 1-methylpyrrolidine with 2-methoxyethyl bromide under reflux in anhydrous acetonitrile (48–72 hours) to form the bromide salt .

Anion exchange : Metathesis with Li bis(fluorosulfonyl)imide (LiFSI) in deionized water or dichloromethane. Excess LiFSI (1.2–1.5 molar equivalents) ensures complete anion exchange. Purity (>99%) is achieved via repeated washing with water to remove LiBr residues, followed by vacuum drying (60°C, 24–48 hours) .

Key Characterization : Use ion chromatography to confirm bromide removal and NMR (¹H, ¹³C, ¹⁹F) to verify structural integrity .

Basic: What are the critical physicochemical properties of this ionic liquid (IL) for electrolyte applications?

Methodological Answer:

Relevant properties include:

Advanced: How does the 2-methoxyethyl substituent influence electrochemical stability in lithium-ion battery electrolytes?

Methodological Answer:

The 2-methoxyethyl group improves anodic stability by delocalizing charge density on the cation, reducing oxidative degradation at high voltages (>4.5 V vs. Li/Li⁺). Experimental validation :

- Perform linear sweep voltammetry (LSV) with a Pt working electrode (scan rate: 5 mV/s).

- Compare with N-methyl-N-propylpyrrolidinium analogs; the methoxyethyl variant shows ~0.3 V higher anodic limits .

Mitigate decomposition : Add 1–2 wt% vinylene carbonate to stabilize the solid-electrolyte interphase (SEI) .

Advanced: How can computational modeling predict cation-anion interactions in this IL?

Methodological Answer:

Use density functional theory (DFT) or molecular dynamics (MD) simulations to:

Calculate binding energies between the cation and [FSI]⁻.

Analyze radial distribution functions (RDFs) to identify preferential hydrogen bonding between the methoxyethyl group and anion .

Validation : Compare simulated ionic conductivity/viscosity with experimental data. Discrepancies >10% suggest incomplete force field parameterization .

Advanced: What strategies resolve contradictions in reported thermal stability data?

Methodological Answer:

Discrepancies in TGA data (e.g., decomposition onset ranging from 250°C to 320°C) arise from:

- Impurities : Trace water or halides accelerate decomposition. Validate purity via Karl Fischer titration and halide-specific electrodes .

- Heating rate : Use slow heating rates (5°C/min) to avoid kinetic masking of degradation events .

Recommendation : Report both onset and extrapolated onset temperatures with methodology details .

Basic: What are best practices for handling and storing this hygroscopic IL?

Methodological Answer:

- Storage : Inert atmosphere (Ar/N₂) glovebox (<1 ppm H₂O/O₂), sealed with PTFE-lined caps.

- Pre-use drying : Heat under vacuum (60°C, 24 hours) and monitor water content via FTIR (O-H stretch at 3400 cm⁻¹) .

- Avoid degradation : Limit exposure to UV light, which can cleave the methoxyethyl group .

Advanced: How does this IL perform in CO₂ capture compared to imidazolium-based analogs?

Methodological Answer:

The pyrrolidinium cation’s rigid structure and lower basicity reduce CO₂ solubility vs. 1-ethyl-3-methylimidazolium ([EMIM][FSI]). Experimental workflow :

Measure CO₂ absorption isotherms (0–10 bar) using a gravimetric microbalance.

Compare enthalpies of absorption via van’t Hoff analysis.

Result : Pyrrolidinium-based ILs exhibit 20–30% lower CO₂ capacity but superior thermal reversibility .

Advanced: What mechanistic insights explain its performance in lithium-metal battery cycling?

Methodological Answer:

The [FSI]⁻ anion facilitates Li⁺ desolvation, while the cation’s low viscosity enables rapid ion transport. Key analyses :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.